molecular formula C18H17N3OS B1253301 2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one

2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one

Cat. No. B1253301
M. Wt: 323.4 g/mol
InChI Key: PFTNXJCCYYEWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinoline that is 2,5-dihydropyrazolo[4,3-c]quinolin-3-one which is substituted at position 2 by a 5-butyl-2-thienyl group. It is a pyrazoloquinoline and a member of thiophenes.

Scientific Research Applications

1. Pharmacological Activities

Compounds structurally similar to 2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one have been researched extensively for their various pharmacological activities. A study highlighted the synthesis of pyrazolo[4,3-c]quinolin-3-ones which displayed potent inhibitory activity on Phosphodiesterase 4 (PDE 4), an enzyme involved in inflammatory and immune responses. These compounds showed good PDE 4 inhibitory activity and exhibited a promising anti-inflammatory profile without emetic side effects (Crespo et al., 2000). Another study synthesized a novel series of 2-arylpyrazolo[4,3-c]quinoline derivatives that acted as selective antagonists for the adenosine A3 receptor, a target implicated in inflammatory and immune diseases (Baraldi et al., 2005).

2. Anticancer Potential

Further research into the pyrazolo[4,3-c]quinolin-3-one scaffold revealed its potential in cancer therapy. Compounds like 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones were synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines, showing promising cytotoxicity (Reis et al., 2011).

3. Structural Analysis and Synthesis

The structural aspects and synthesis of pyrazolo[4,3-c]quinolin-3-one derivatives have been an area of intense research. Studies have conducted single-crystal X-ray diffraction and theoretical studies on these compounds, offering insights into their chemical and physical properties. For instance, a study performed a comprehensive structural evaluation of three 2-phenylpyrazolo[4,3-c]quinolin-3-one monohydrates, highlighting the significance of hydrogen bonding and other intermolecular interactions in determining the stability and arrangement of these molecules (Ferreira et al., 2013).

4. Miscellaneous Applications

Beyond the biomedical field, compounds with a pyrazolo[4,3-c]quinolin-3-one core have found applications in various other domains. For instance, some derivatives have been studied for their antimicrobial and mosquito larvicidal activities, providing a potential avenue for developing new agents in pest control and public health (Rajanarendar et al., 2010).

properties

Product Name

2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

2-(5-butylthiophen-2-yl)-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C18H17N3OS/c1-2-3-6-12-9-10-16(23-12)21-18(22)14-11-19-15-8-5-4-7-13(15)17(14)20-21/h4-5,7-11,20H,2-3,6H2,1H3

InChI Key

PFTNXJCCYYEWAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(S1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 3
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 4
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 5
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one
Reactant of Route 6
2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one

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